molecular formula C8H12BNO4 B594975 5-(Dimethoxymethyl)pyridine-3-boronic acid CAS No. 1256346-31-2

5-(Dimethoxymethyl)pyridine-3-boronic acid

Cat. No.: B594975
CAS No.: 1256346-31-2
M. Wt: 196.997
InChI Key: FBNACDCFMQPHKW-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)pyridine-3-boronic acid is a boronic acid derivative with the molecular formula C8H12BNO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)pyridine-3-boronic acid typically involves the reaction of pyridine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)pyridine-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from these reactions include boronic esters, borates, boranes, and various substituted pyridine derivatives. These products have diverse applications in organic synthesis and material science .

Scientific Research Applications

5-(Dimethoxymethyl)pyridine-3-boronic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromopyridine-3-boronic acid
  • 2,6-Dimethoxy-3-pyridineboronic acid
  • 3,5-Dimethoxyphenylboronic acid

Uniqueness

Compared to similar compounds, 5-(Dimethoxymethyl)pyridine-3-boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its dimethoxymethyl group provides additional functionalization possibilities, making it a versatile reagent in synthetic chemistry .

Properties

IUPAC Name

[5-(dimethoxymethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4/c1-13-8(14-2)6-3-7(9(11)12)5-10-4-6/h3-5,8,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNACDCFMQPHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C(OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681667
Record name [5-(Dimethoxymethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-31-2
Record name B-[5-(Dimethoxymethyl)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Dimethoxymethyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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